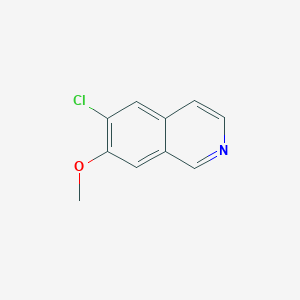

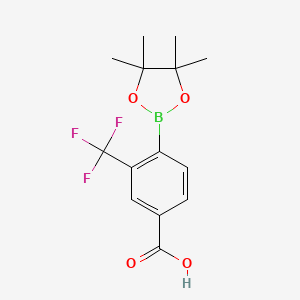

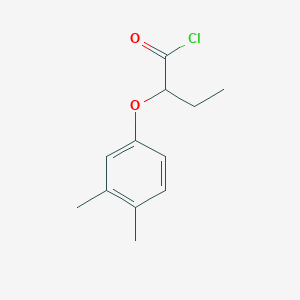

Benzoic acid, 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)-

カタログ番号 B2472853

CAS番号:

1383968-53-3

分子量: 316.08

InChIキー: GAGQLUHYWFNBAD-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Benzoic acids are important organic molecules because they have found widespread applications in many fields . They can be converted into phenols via simple organic reagents at room temperature . This approach is compatible with various functional groups and heterocycles and can be easily scaled up .

Synthesis Analysis

The synthesis of phenols from benzoic acids is reported to be efficient and practical . This transformation has been leveraged as strategic steps to prepare bioactive molecules and unsymmetrical hexaarylbenzenes .Molecular Structure Analysis

The molecular structure of related compounds like 2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine has been characterized .Chemical Reactions Analysis

The key migration step in the conversion of benzoic acids to phenols involves a free carbocation instead of a radical intermediate .Physical And Chemical Properties Analysis

The physical and chemical properties of related compounds like 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane have been characterized .科学的研究の応用

Synthesis and Crystallographic Studies

- Compound Synthesis and Conformational Analysis : Benzoic acid derivatives like methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate have been synthesized and analyzed for their molecular structures using techniques such as FTIR, NMR spectroscopy, and mass spectrometry. These compounds were further evaluated using X-ray diffraction and density functional theory (DFT) to ascertain their molecular structures and physicochemical properties (Huang et al., 2021).

Fluorescent Prochelator Development

- Fluorescent Prochelators for Metal Ion Detection : The development of boronic ester-based fluorescent prochelators like FloB, which respond to hydrogen peroxide and various metal ions by decreasing fluorescence, is a notable application. These prochelators reveal a fluorescein-tagged metal chelator upon oxidation by hydrogen peroxide, making them useful in detecting metal ions in cellular environments (Hyman & Franz, 2012).

Medicinal Chemistry and Cytoprotection

- Enhancing Prochelators for Oxidative Stress Protection : Benzoic acid derivatives have been modified to improve their hydrolytic stability and efficiency in releasing chelators that sequester iron and protect cells against oxidative damage. For example, derivatives like (E)-N'-(5-methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzylidene)isonicotinohydrazide have shown improved stability and increased release of active chelators (Wang & Franz, 2018).

Directed Lithiation for Organic Synthesis

- Ortho-Lithiated Benzoic Acids in Synthesis : The directed lithiation of benzoic acids, including those with ortho-lithiated species, has been studied for its applications in organic synthesis. This method provides routes to benzoic acids with various functionalities, expanding the scope of organic synthesis techniques (Bennetau et al., 1995).

Structure-Metabolism Relationships

- Metabolism and Physicochemical Properties : Studies on substituted benzoic acids have explored their metabolic fates and the impact of physicochemical properties on these processes. This research provides insights into benzoate metabolism and the features of drug-metabolizing enzyme active sites (Ghauri et al., 1992).

作用機序

将来の方向性

特性

IUPAC Name |

4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16BF3O4/c1-12(2)13(3,4)22-15(21-12)10-6-5-8(11(19)20)7-9(10)14(16,17)18/h5-7H,1-4H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAGQLUHYWFNBAD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C(=O)O)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16BF3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

![3-Benzyl-4-oxo-3,4-dihydroimidazo[5,1-d][1,2,3,5]tetrazine-8-carboxamide](/img/structure/B2472770.png)

![3-[(5E)-5-[(2-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-hydroxyethyl)-N-phenylpropanamide](/img/structure/B2472772.png)

![2-((4-Bromobenzyl)amino)-2-oxoethyl benzo[d][1,3]dioxole-5-carboxylate](/img/structure/B2472774.png)

![Methyl (3aS,5S,6aS)-3,3a,4,5,6,6a-hexahydro-2H-furo[3,2-b]pyrrole-5-carboxylate;hydrochloride](/img/structure/B2472776.png)

![N-[[1-(5-Fluoropyrimidin-2-yl)piperidin-4-yl]methyl]-5-phenyl-1,2-oxazole-3-carboxamide](/img/structure/B2472783.png)

![(5-{3-[(dimethylamino)methyl]furan-2-yl}-1H-1,2,4-triazol-3-yl)methanamine dihydrochloride](/img/structure/B2472785.png)

![5-(4-(benzyl(ethyl)amino)phenyl)-1,3,8,8-tetramethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,5H)-trione](/img/no-structure.png)

![2-(2-(4-bromophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)-N-(m-tolyl)acetamide](/img/structure/B2472790.png)